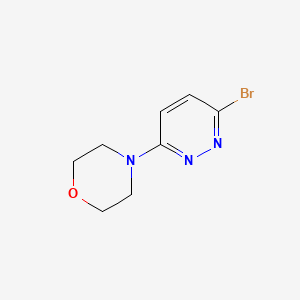
4-(6-Bromopyridazin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Bromopyridazin-3-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O It is a heterocyclic compound that contains both a bromopyridazine and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(6-Bromopyridazin-3-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(6-Bromopyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-(6-Bromopyridazin-3-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Bromopyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The bromopyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(6-Bromopyridazin-3-yl)morpholine include other bromopyridazine derivatives and morpholine-containing compounds. Examples include:
- 4-(6-Chloropyridazin-3-yl)morpholine
- 4-(6-Fluoropyridazin-3-yl)morpholine
- 4-(6-Methylpyridazin-3-yl)morpholine
Uniqueness
What sets this compound apart is its specific combination of the bromopyridazine and morpholine moieties, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
4-(6-Bromopyridazin-3-yl)morpholine is a heterocyclic compound characterized by the presence of both a bromopyridazine and a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula: C8H10BrN3O
- Molecular Weight: 244.09 g/mol
- IUPAC Name: this compound
Preparation Methods
The synthesis of this compound typically involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product. Various synthetic routes may be employed, including substitution reactions and coupling reactions, which can lead to diverse derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromopyridazine moiety is known to engage with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine component enhances solubility and bioavailability, facilitating interaction with various biomolecules.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-(6-Chloropyridazin-3-yl)morpholine | Moderate anticancer activity | Chlorine substituent |
| 4-(6-Fluoropyridazin-3-yl)morpholine | Antimicrobial properties | Fluorine substituent |
| 4-(6-Methylpyridazin-3-yl)morpholine | Enhanced solubility | Methyl group increases lipophilicity |
The unique combination of bromine in this compound may confer distinct biological properties compared to its analogs, making it a valuable candidate for further exploration in drug development.
特性
IUPAC Name |
4-(6-bromopyridazin-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYNJDQLBXTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














